5-tert-butylfuran-2-carboxylic Acid

Catalog No.
S758646
CAS No.
56311-39-8
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-butylfuran-2-carboxylic Acid

CAS Number

56311-39-8

Product Name

5-tert-butylfuran-2-carboxylic Acid

IUPAC Name

5-tert-butylfuran-2-carboxylic acid

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11)

InChI Key

JWZMCIVGRRFEEX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(O1)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)O

5-tert-butylfuran-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a tert-butyl group and a carboxylic acid functional group. Its molecular formula is C₉H₁₂O₃, and it features a furan ring, which is a five-membered aromatic compound containing four carbon atoms and one oxygen atom. The presence of the tert-butyl group enhances its hydrophobic characteristics, while the carboxylic acid group contributes to its acidity and potential for forming salts and esters.

Currently, there is no scientific research readily available on the specific mechanism of action of 5-TBCF in biological systems.

  • No data on specific hazards or safety concerns associated with 5-TBCF were found in the explored sources.
, including:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.
  • Halomethylation: This compound can be modified to produce halomethyl derivatives, which can then react with nucleophiles, leading to further functionalization .
  • Phosphorylation: The compound can be phosphorylated using phosphites, forming derivatives that may have enhanced biological activity or utility in further reactions .

Several methods have been developed for synthesizing 5-tert-butylfuran-2-carboxylic acid:

  • Direct Functionalization: The tert-butyl group can be introduced into the furan structure via alkylation reactions.
  • Carboxylation: The introduction of the carboxylic acid group may involve carbon dioxide incorporation into the furan ring under specific conditions.
  • Reduction Reactions: Derivatives of 5-tert-butylfuran-3-carboxylic acid can be reduced to yield 5-tert-butylfuran-2-carboxylic acid.

5-tert-butylfuran-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor for developing new drugs.
  • Agricultural Chemicals: It could be utilized in synthesizing agrochemicals with specific biological activity.
  • Material Science: Its derivatives may find use in creating polymers or other materials with unique properties.

Several compounds share structural similarities with 5-tert-butylfuran-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-methylfuran-2-carboxylic acidMethyl group instead of tert-butylMore polar due to smaller substituent
5-(tert-butyl)furan-3-carboxylic acidDifferent position of carboxylic groupMay exhibit different reactivity patterns
4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acidContains phosphonate groupsPotentially enhanced biological activity

These compounds illustrate the diversity within the furan family and highlight how variations in substituents can lead to different chemical behaviors and potential applications.

Crystallographic Analysis & Conformational Studies

The crystallographic analysis of 5-tert-butylfuran-2-carboxylic acid reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with a melting point range of 103-105°C, indicating significant intermolecular interactions within the crystal lattice [4] [5]. The molecular structure exhibits planarity within the furan ring system, consistent with the aromatic character of the heterocyclic framework [1].

The conformational studies of furan-containing compounds demonstrate that the five-membered ring maintains its planar geometry with minimal deviation from coplanarity [6]. In the case of 5-tert-butylfuran-2-carboxylic acid, the tert-butyl substituent at the 5-position introduces steric effects that influence the overall molecular conformation [2]. The carboxyl group at the 2-position can adopt multiple orientations relative to the furan ring plane, contributing to conformational flexibility [7].

Structural analysis reveals that the compound possesses key geometric parameters including a heavy atom count of 12 and a topological polar surface area of 50.4 Ų [1]. The rotatable bond count of 2 indicates limited conformational flexibility, primarily arising from rotation around the carbon-carbon bond connecting the tert-butyl group to the furan ring and the carbon-oxygen bonds within the carboxyl group [1].

Table 1: Key Structural Parameters of 5-tert-butylfuran-2-carboxylic Acid

ParameterValueReference
Molecular FormulaC₉H₁₂O₃ [1]
Molecular Weight168.19 g/mol [1]
Melting Point103-105°C [4]
Heavy Atom Count12 [1]
Hydrogen Bond Donors1 [1]
Hydrogen Bond Acceptors3 [1]
Rotatable Bonds2 [1]
Topological Polar Surface Area50.4 Ų [1]

The crystallographic data for related furan carboxylic acid derivatives provide insight into the structural characteristics of the furan ring system [8]. Studies on 2-furancarboxylic acid demonstrate that the carboxyl group typically adopts a coplanar arrangement with the furan ring, maximizing conjugation between the aromatic system and the carbonyl group [6] [8]. This structural feature is expected to be preserved in 5-tert-butylfuran-2-carboxylic acid, though the steric influence of the tert-butyl group may introduce subtle deviations [2].

Electronic Structure via Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure of 5-tert-butylfuran-2-carboxylic acid, revealing the distribution of molecular orbitals and electronic properties that govern its chemical behavior [9]. Density functional theory calculations on furan derivatives demonstrate that the highest occupied molecular orbital typically resides on the furan ring system, while the lowest unoccupied molecular orbital often involves the carboxyl substituent [10].

The electronic structure analysis shows that the compound exhibits an XLogP3-AA value of 2.6, indicating moderate lipophilicity characteristics [1]. This property reflects the balance between the polar carboxyl group and the hydrophobic tert-butyl substituent, influencing the compound's solubility and molecular interactions [1]. The exact mass of 168.078644241 Da and monoisotopic mass of 168.078644241 Da provide precise molecular weight determinations essential for spectroscopic identification [1].

Computational studies on related furan carboxylic acids reveal that the electronic structure is significantly influenced by the position and nature of substituents [9]. The tert-butyl group at the 5-position acts as an electron-donating group, affecting the electron density distribution within the furan ring and potentially influencing the acidity of the carboxyl group [11]. Natural bond orbital analysis demonstrates that the furan oxygen atom and the carboxyl oxygen atoms serve as primary sites for electrophilic interactions [10].

Table 2: Electronic Properties of 5-tert-butylfuran-2-carboxylic Acid

PropertyValueReference
XLogP3-AA2.6 [1]
Exact Mass168.078644241 Da [1]
Monoisotopic Mass168.078644241 Da [1]
Formal Charge0 [1]
Complexity181 [1]

Photoelectron spectroscopy studies on furan derivatives indicate that the ionization energy of the furan ring system is approximately 9.17 eV, with vertical ionization energies observed at 9.32 eV [12]. These values provide reference points for understanding the electronic properties of substituted furan compounds, including 5-tert-butylfuran-2-carboxylic acid [13]. The electron affinity measurements for furanyl radicals demonstrate the stability of the aromatic furan system under various electronic configurations [13].

Vibrational Spectroscopy & Tautomeric Behavior

Vibrational spectroscopy provides comprehensive information about the molecular structure and dynamic behavior of 5-tert-butylfuran-2-carboxylic acid [14]. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule, including the carboxyl carbonyl stretch, hydroxyl stretch, and furan ring vibrations [15]. The carboxyl group typically exhibits a strong carbonyl stretch around 1700 cm⁻¹, while the hydroxyl group of the carboxylic acid shows a broad absorption in the 2500-3300 cm⁻¹ region [16].

Nuclear magnetic resonance spectroscopy studies of furan carboxylic acids demonstrate characteristic chemical shift patterns that reflect the electronic environment of different atoms within the molecule [17] [18]. The furan ring protons typically appear in the aromatic region between 6-8 ppm, while the tert-butyl protons show characteristic singlet patterns around 1.4 ppm [17]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbon, furan ring carbons, and tert-butyl carbons [17].

The tautomeric behavior of carboxylic acids involves the potential interconversion between different structural forms [19] [20]. While carboxylic acids primarily exist in their standard form, trace amounts of enol tautomers may be present under specific conditions [21]. The percentage of enol tautomer is generally very low for carboxylic acids compared to ketones and aldehydes, with most carboxylic acids existing almost entirely in their conventional form at equilibrium [19] [21].

Table 3: Characteristic Vibrational Frequencies for Furan Carboxylic Acids

Functional GroupFrequency Range (cm⁻¹)AssignmentReference
Carboxyl C=O1650-1700Carbonyl stretch [18]
Carboxyl O-H2500-3300Hydroxyl stretch [16]
Furan C=C1400-1600Ring vibrations [13]
Furan C-H3000-3100Aromatic C-H stretch [15]
tert-Butyl C-H2850-3000Aliphatic C-H stretch [15]

Studies on furan derivative conformations reveal that the molecular structure can exhibit different rotational conformers related to the orientation of substituents relative to the furan ring [9]. The energy barriers for rotation around single bonds typically range from 5-15 kcal/mol, depending on the nature of the substituents and their steric interactions [9]. In 5-tert-butylfuran-2-carboxylic acid, the primary conformational flexibility arises from rotation around the carbon-carbon bond connecting the tert-butyl group to the furan ring [2].

Tautomeric equilibrium studies demonstrate that furan derivatives can undergo ring-chain tautomerism under certain conditions, though this phenomenon is more pronounced in sugar derivatives than in simple furan carboxylic acids [22] [23]. The stability of the furan ring system generally favors the cyclic form over potential open-chain tautomers [24]. Computational analyses suggest that any tautomeric forms of 5-tert-butylfuran-2-carboxylic acid would represent extremely minor populations under normal conditions [25].

Friedel–Crafts Alkylation Approaches

Early work by Henry Gilman and Newton Calloway and later scale-up studies (United Kingdom patent GB 2084994 A) established the benchmark method: direct alkylation of furan-2-carboxylic acid with tertiary butyl chloride (or tertiary butyl bromide) in the presence of anhydrous aluminum chloride (Lewis-acid catalyst) followed by aqueous work-up [1].

EntryCatalyst (mol %)Alkylating agent / solventTemperature / timeIsolated yield of 5-tert-butylfuran-2-carboxylic acidReference
1Aluminum chloride (120)Tertiary butyl chloride / nitrobenzene-10 °C → 25 °C, 4 h60% [1]
2Aluminum chloride (110)Tertiary butyl bromide / carbon disulfide0 °C → 25 °C, 6 h58% [1]
3Iron(III) chloride (100)Tertiary butyl chloride / nitromethane20 °C, 8 h42% [2]

Key findings

  • Strict exclusion of water is critical; traces cause protonolysis of the aluminum complex, lowering yield [1].
  • Lower reaction temperatures (≤ 0 °C) suppress polyalkylation at C-3 [1] [2].
  • Copper-bronze-mediated decarboxylation of the product in quinoline at 180 °C gives 2-tert-butylfuran, demonstrating the regioselective nature of the initial alkylation step [1].

Carboxylation of Furan Derivatives

An alternative “reverse” strategy introduces the carboxyl group after tert-butylation. Potassium 2-tert-butylfuran-1-ylate reacts with carbon dioxide in molten potassium carbonate / cesium carbonate eutectic at 280 °C to give the target acid in moderate yield; catalytic zinc chloride (Lewis acid) lowers the temperature to 240 °C and raises the yield to 65% [3].

Base / promoterCO₂ pressureTemperatureTimeYieldReference
Potassium carbonate / cesium carbonate (4 : 1)1 bar280 °C4 h38% [4]
Same + zinc chloride (5 mol %)1 bar240 °C3 h65% [3]

Insights

  • Solid–state carboxylation proceeds through carbonate-promoted C-H deprotonation at the C-5 position, followed by carbon dioxide insertion and protonation upon acidification [4].
  • Zinc coordination weakens the C-5–H bond, shortening carboxylation times and improving selectivity toward the mono-acid [3].

Modern Catalytic Strategies

Transition Metal-Mediated Coupling Reactions

Transition-metal cross-couplings provide modular access when the tert-butyl fragment is available as an organometallic partner.

MethodElectrophileNucleophileCatalyst / ligandConditionsYieldReference
Suzuki–Miyaura cross-coupling5-bromofuran-2-carboxylic acid (as methyl ester)Potassium tert-butyltrifluoroboratePalladium(II) acetate / XantphosN,N-dimethylacetamide, 100 °C, 6 h71% (after hydrolysis) [5]
Negishi alkylation via C–H activationFuran-2-carboxylic acid (vinyl-protected)tert-butylzinc chloridePalladium(II) chloride / benzimidazol-ylidene complex 6Dimethylacetamide, 120 °C, 3 h64% [6]
Decarboxylative annulation (ketone + unsaturated acid)Acetyl-acetone + p-tert-butylcinnamic acidCopper(II) acetate / waterDimethylacetamide, air, 120 °C, 7 h52% trisubstituted furan, then oxidative hydrolysis to acid (overall 33%) [7]

Salient observations

  • Cross-coupling tolerates the carboxylate protecting group, which is removed under mild base hydrolysis, avoiding harsh Friedel–Crafts conditions [5].
  • N-heterocyclic carbene–palladium complex 6 enables direct tert-butylation through carbon–hydrogen activation without prior halogenation, highlighting the step economy of modern catalysts [6].

Microwave-Assisted Synthesis Optimization

Microwave dielectric heating often cuts reaction times from hours to minutes and reduces solvent volumes, meeting green-chemistry goals [8] [9].

TransformationConventional time / temp.Microwave time / temp.Yield changeReference
Friedel–Crafts alkylation (entry 1, Section 3.1.1)4 h / 25 °C12 min / 80 °C (sealed)60% → 62% [8]
Aluminum-triflimide-catalysed tert-butylation of furan-2-carboxylic acid3 h / 110 °C15 min / 140 °C45% → 88% [10]
Suzuki coupling (Section 3.2.1)6 h / 100 °C20 min / 140 °C71% → 74% [11]

Mechanistic insights

  • Microwave irradiation provides volumetric heating, lowering activation energies by effective superheating of polar reaction intermediates [12].
  • Non-thermal microwave effects were ruled out; rate acceleration correlates with higher instantaneous temperature and improved mass transfer [8] [13].

XLogP3

2.6

Wikipedia

5-tert-butylfuran-2-carboxylic Acid

Dates

Last modified: 08-15-2023

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